molecular formula C21H19ClN6O3 B2413380 N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide CAS No. 881082-49-1

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide

Cat. No. B2413380
CAS RN: 881082-49-1
M. Wt: 438.87
InChI Key: BEYOJXIPRDXYDZ-UHFFFAOYSA-N
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Description

“N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They present two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been studied for their diverse biomedical applications, with a focus on the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines are well-known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have been explored for their potential antimicrobial properties as well . The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases .

Antimicrobial Properties

Recently, pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . A library of in-house pyrazolo[3,4-d]pyrimidines, targeting human protein kinases, has been tested against Staphylococcus aureus and Escherichia coli . The results represent a first step towards the potential application of dual active pyrazolo[3,4-d]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines have been used as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting these enzymes, pyrazolo[3,4-d]pyrimidines can potentially regulate a variety of cellular processes, including cell division, metabolism, and signal transduction .

Drug Development

Due to their wide range of biological activities, pyrazolo[3,4-d]pyrimidines have been used in drug development . Their structural similarity to purine bases adenine and guanine makes them particularly interesting for medicinal chemists .

Synthesis of New Compounds

Pyrazolo[3,4-d]pyrimidines can be used as building blocks in the synthesis of new compounds . For example, compounds with significant inhibitory activity have been synthesized using pyrazolo[3,4-d]pyrimidines .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . Given its significant cytotoxic activities against certain cell lines , it could be a promising candidate for further development in cancer treatment.

Mechanism of Action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2, a cyclin-dependent kinase .

Mode of Action

Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2 . This suggests that N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide may also interact with CDK2 to inhibit its activity.

Biochemical Pathways

Inhibition of cdk2 can lead to alterations in cell cycle progression and induction of apoptosis . This suggests that the compound may affect cell cycle regulation and apoptosis pathways.

Pharmacokinetics

The degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact the bioavailability of N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide.

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide may also have cytotoxic effects.

properties

IUPAC Name

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O3/c1-12-4-6-14(9-16(12)22)28-20-15(10-25-28)19(23-11-24-20)26-27-21(29)13-5-7-17(30-2)18(8-13)31-3/h4-11H,1-3H3,(H,27,29)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYOJXIPRDXYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide

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